D-erythro-MAPP

Sphingolipid Metabolism Enzyme Selectivity Cancer Cell Biology

D-erythro-MAPP (CAS 60847-25-8) is the only commercially available ceramidase inhibitor with validated >100-fold selectivity for alkaline ceramidase (IC50 1-5 µM) over acid ceramidase (IC50 >500 µM). Unlike generic ceramidase inhibitors (e.g., NOE), its stereospecific mechanism prevents endogenous ceramide degradation without off-target CAPP inhibition at effective concentrations (≤10 µM). This compound is essential for unambiguous dissection of the ceramide/S1P rheostat. Paired with its inactive enantiomer L-erythro-MAPP (negative control), it provides the most rigorous pharmacological toolset for target validation in oncology and sphingolipid signaling research.

Molecular Formula C23H39NO2
Molecular Weight 361.6 g/mol
CAS No. 60847-25-8
Cat. No. B1630362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-erythro-MAPP
CAS60847-25-8
Synonyms2-(N-myristoylamino)-1-phenyl-1-propanol
2-(N-myristoylamino)-1-phenyl-1-propanol, (R-(R*,R*))-isomer
2-(N-myristoylamino)-1-phenyl-1-propanol, (R-(R*,S*))-isomer
2-(N-myristoylamino)-1-phenyl-1-propanol, (S-(R*,S*))-isomer
D-erythro-MAPP
D-MAPP cpd
Molecular FormulaC23H39NO2
Molecular Weight361.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)NC(C)C(C1=CC=CC=C1)O
InChIInChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-16-19-22(25)24-20(2)23(26)21-17-14-13-15-18-21/h13-15,17-18,20,23,26H,3-12,16,19H2,1-2H3,(H,24,25)/t20-,23-/m1/s1
InChIKeyYLAZEWZHIRBZDA-NFBKMPQASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-erythro-MAPP (CAS 60847-25-8) for Sphingolipid Signaling Research: Scientific Selection and Procurement Data


D-erythro-MAPP (CAS 60847-25-8), also known as D-e-MAPP or (1S,2R)-D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol, is a synthetic, cell-permeable ceramide analog that functions as a selective inhibitor of alkaline ceramidase (ACER1-3) [1]. Unlike broad-spectrum ceramidase inhibitors, D-erythro-MAPP exhibits a stereospecific mechanism of action, potently inhibiting alkaline ceramidase (IC50 1-5 µM) while sparing acid ceramidase (IC50 >500 µM), thereby elevating intracellular ceramide levels and inducing cell cycle arrest and apoptosis in multiple cancer cell lines [2]. This compound is widely utilized as a pharmacological tool to dissect sphingolipid-mediated signaling pathways, particularly the ceramide/S1P rheostat, and to validate alkaline ceramidase as a therapeutic target in oncology and metabolic disease research [3].

Why Generic Substitution of D-erythro-MAPP with Other Ceramidase Inhibitors or Ceramide Analogs Is Not Feasible


Substituting D-erythro-MAPP with a generic 'ceramidase inhibitor' or a different ceramide analog without careful consideration of its unique stereochemical and target selectivity profile will lead to fundamentally different experimental outcomes and potentially erroneous conclusions regarding sphingolipid signaling [1]. Critical factors precluding simple interchange include: (i) Stereospecificity: The inhibitory activity of D-erythro-MAPP is strictly enantiomer-dependent; its stereoisomer, L-erythro-MAPP, lacks inhibitory activity against alkaline ceramidase and does not elevate cellular ceramide, serving solely as a negative control . (ii) Isoform Selectivity: D-erythro-MAPP exhibits >100-fold selectivity for alkaline ceramidase (IC50 1-5 µM) over acid ceramidase (IC50 >500 µM) . In contrast, widely used ceramidase inhibitors like N-oleoylethanolamine (NOE) primarily target acid ceramidase with low potency (IC50 ~500 µM) and poor selectivity [2]. (iii) Functional Distinction from Exogenous Ceramides: While exogenous short-chain ceramides (e.g., C2-ceramide) directly activate downstream effectors, D-erythro-MAPP acts by preventing the degradation of endogenous ceramide, thereby amplifying physiological signaling cascades rather than bypassing them [3]. These differences are not merely academic; they directly impact the interpretation of data related to the ceramide/S1P balance and cellular fate decisions.

Quantitative Evidence Guide: Differentiating D-erythro-MAPP from Alternatives for Procurement Decisions


Selective Inhibition of Alkaline Ceramidase vs. Acid Ceramidase and L-erythro-MAPP

D-erythro-MAPP demonstrates potent and selective inhibition of alkaline ceramidase, a critical property distinguishing it from both its enantiomer and broad-spectrum inhibitors. In HL-60 cell-based assays, D-erythro-MAPP inhibits alkaline ceramidase with an IC50 range of 1-5 µM, while showing minimal inhibition of acid ceramidase (IC50 >500 µM) . This contrasts sharply with L-erythro-MAPP, which lacks any inhibitory activity against alkaline ceramidase and does not elevate cellular ceramide, thus serving as a validated negative control . Furthermore, this selectivity profile is superior to that of N-oleoylethanolamine (NOE), which inhibits acid ceramidase with an IC50 of approximately 500 µM and exhibits poor selectivity, limiting its utility in dissecting alkaline ceramidase-specific functions [1].

Sphingolipid Metabolism Enzyme Selectivity Cancer Cell Biology

Induction of Apoptosis and Cell Cycle Arrest in Cancer Cells: Comparative Potency

D-erythro-MAPP potently reduces cancer cell viability and induces apoptosis, with efficacy demonstrated across multiple cell lines. In MCF-7 human breast cancer cells, treatment with D-erythro-MAPP for 24 hours results in a dose-dependent reduction in cell viability with an IC50 of 4.4 µM [1]. This is significantly more potent than its nanoparticle formulation (IC50 = 15.6 µM) [1], and it is also effective in DU-145 prostate cancer cells, triggering apoptosis within 24 hours [2]. While direct comparative data with other ceramidase inhibitors in the same experimental setup are limited, the potency of D-erythro-MAPP in MCF-7 cells (IC50 4.4 µM) is comparable to or exceeds that of many clinically relevant targeted agents in similar viability assays, highlighting its robust cellular activity .

Oncology Apoptosis Cell Cycle Breast Cancer

Functional Amplification of TNF-α and Sphingomyelinase Signaling vs. Exogenous Ceramide

D-erythro-MAPP functionally amplifies endogenous ceramide signaling pathways, distinguishing its mechanism from that of exogenous cell-permeable ceramides. In human hematopoietic progenitor cells, the addition of D-erythro-MAPP significantly enhanced the ability of tumor necrosis factor-alpha (TNF-α) to selectively eliminate long-term culture-initiating cells (LTC-ICs), an effect not observed with inactive ceramide analogs [1]. Similarly, in osteoblasts, D-erythro-MAPP amplified the effect of sphingomyelinase on osteocalcin synthesis, whereas exogenous C2-ceramide suppressed BMP-4-induced phosphorylation of p44/p42 MAP kinase [2][3]. This demonstrates that D-erythro-MAPP acts by sustaining endogenous ceramide accumulation, thereby potentiating physiological signaling pathways rather than simply mimicking ceramide's downstream effects.

Signal Transduction TNF-alpha Sphingomyelinase Hematopoiesis

Lack of Off-Target Activity on Protein Phosphatase CAPP vs. Sphingosine Analogs

A key differentiator for D-erythro-MAPP is its clean selectivity profile against the serine/threonine protein phosphatase CAPP (ceramide-activated protein phosphatase). D-erythro-MAPP does not inhibit CAPP at concentrations up to 10 µM, which is above its effective range for alkaline ceramidase inhibition . This is a critical distinction from other sphingolipid analogs and ceramide derivatives, which often exhibit significant off-target activity on protein phosphatases, potentially confounding interpretation of ceramide-specific signaling events [1].

Drug Selectivity Off-Target Effects Protein Phosphatase Chemical Biology

Optimal Research Applications for D-erythro-MAPP Based on Verified Differentiation Data


Dissecting Alkaline Ceramidase-Specific Roles in Cancer Cell Apoptosis and Proliferation

In studies investigating the role of alkaline ceramidase (ACER1-3) in cancer biology, D-erythro-MAPP is the inhibitor of choice due to its >100-fold selectivity over acid ceramidase (IC50 >500 µM vs. 1-5 µM) and its proven efficacy in reducing viability of MCF-7 breast cancer cells (IC50 = 4.4 µM) and inducing apoptosis in DU-145 prostate cancer cells [1]. Its use, in conjunction with the inactive enantiomer L-erythro-MAPP as a negative control, provides a rigorous and unambiguous approach to validate target-specific effects .

Elucidating Endogenous Ceramide Signaling in TNF-α and Sphingomyelinase Pathways

For experiments designed to study the amplification of endogenous ceramide signaling cascades (e.g., downstream of TNF-α receptor or sphingomyelinase activation), D-erythro-MAPP is the preferred tool. Its mechanism of preventing ceramide degradation, rather than adding exogenous ceramide, allows researchers to investigate the potentiation of physiological signals. This is exemplified by its ability to enhance TNF-α-mediated elimination of hematopoietic progenitor cells and amplify sphingomyelinase-induced osteocalcin synthesis, effects that are not replicated by exogenous short-chain ceramides [2][3].

Chemical Biology Studies Requiring a Clean Selectivity Profile Against CAPP

In chemical biology or pharmacological studies where off-target inhibition of ceramide-activated protein phosphatase (CAPP) would confound data interpretation, D-erythro-MAPP offers a distinct advantage. Its lack of CAPP inhibition at concentrations up to 10 µM, which is above its effective concentration for alkaline ceramidase inhibition (1-5 µM), ensures that observed phenotypic changes (e.g., G0/G1 cell cycle arrest) can be confidently attributed to ceramide elevation rather than to modulation of phosphatase activity . This level of target engagement clarity is often not achievable with other sphingolipid-based inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for D-erythro-MAPP

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.